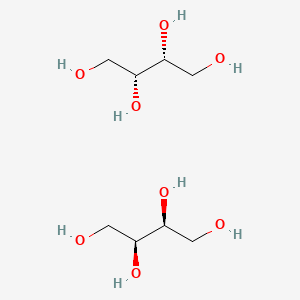

(-)-threitol; D-treitol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(-)-Threitol: and D-treitol are stereoisomers of a four-carbon sugar alcohol, also known as butane-1,2,3,4-tetrol. These compounds are naturally occurring and can be found in various organisms such as algae, fungi, and lichens. They are known for their sweet taste, being twice as sweet as sucrose, and have applications in various fields including medicine and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-threitol and D-treitol typically involves the reduction of corresponding tetrose sugars. One common method is the catalytic hydrogenation of erythrose or threose using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions usually involve moderate temperatures and pressures to achieve high yields.

Industrial Production Methods: Industrial production of these compounds can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce high yields of threitol or treitol from glucose or other sugar substrates. The fermentation process is followed by purification steps to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Threitol and treitol can undergo oxidation reactions to form corresponding acids. For example, oxidation with nitric acid can yield threonic acid.

Reduction: These compounds can be reduced further to form simpler alcohols, although this is less common.

Substitution: Threitol and treitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups such as halogens or amines.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate.

Reduction: Hydrogen gas with metal catalysts like Pd/C.

Substitution: Halogenating agents like thionyl chloride, amines for amination reactions.

Major Products:

Oxidation: Threonic acid.

Reduction: Simpler alcohols.

Substitution: Halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Threitol and treitol are used as chiral building blocks in organic synthesis. Their stereochemistry makes them valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.

Biology: These compounds are studied for their role in metabolic pathways. They can act as intermediates in the biosynthesis of other important biomolecules.

Medicine: Threitol and treitol have potential applications as coronary vasodilators due to their ability to influence blood flow. They are also being investigated for their use in drug delivery systems.

Industry: In the food industry, these compounds are used as sweeteners and humectants. They help in maintaining moisture and improving the texture of food products.

Wirkmechanismus

The mechanism by which threitol and treitol exert their effects involves their interaction with specific enzymes and receptors in biological systems. For instance, as coronary vasodilators, they may interact with receptors on the vascular smooth muscle cells, leading to relaxation and increased blood flow. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Erythritol: Another four-carbon sugar alcohol, commonly used as a low-calorie sweetener.

Xylitol: A five-carbon sugar alcohol, also used as a sweetener and in dental care products.

Sorbitol: A six-carbon sugar alcohol, widely used in food and pharmaceutical industries.

Uniqueness: Threitol and treitol are unique due to their specific stereochemistry, which can influence their biological activity and applications. Their higher sweetness compared to some other sugar alcohols makes them particularly valuable in the food industry.

Eigenschaften

Molekularformel |

C8H20O8 |

|---|---|

Molekulargewicht |

244.24 g/mol |

IUPAC-Name |

(2S,3S)-butane-1,2,3,4-tetrol;(2R,3R)-butane-1,2,3,4-tetrol |

InChI |

InChI=1S/2C4H10O4/c2*5-1-3(7)4(8)2-6/h2*3-8H,1-2H2/t2*3-,4-/m10/s1 |

InChI-Schlüssel |

RUXUJSMUZGUSEA-CKQOXSRLSA-N |

Isomerische SMILES |

C([C@H]([C@@H](CO)O)O)O.C([C@@H]([C@H](CO)O)O)O |

Kanonische SMILES |

C(C(C(CO)O)O)O.C(C(C(CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-Amino-4-methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12463128.png)

![N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12463142.png)

![4-{[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]acetyl}phenyl benzoate](/img/structure/B12463145.png)

![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol](/img/structure/B12463152.png)

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B12463154.png)

![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12463157.png)

![2-chloro-N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12463164.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)alaninamide](/img/structure/B12463168.png)

![1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463170.png)

![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463189.png)